molecular formula C17H12ClIN2O2 B14967124 3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14967124
M. Wt: 438.6 g/mol
InChI Key: AZZCXUXTCARVBU-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an iodophenyl group, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and iodophenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.

    Carboxamide Formation: The carboxamide group is formed by reacting the oxazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-(2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and iodophenyl groups may enhance its reactivity and potential interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C17H12ClIN2O2

Molecular Weight

438.6 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H12ClIN2O2/c1-10-15(17(22)20-14-9-5-4-8-13(14)19)16(21-23-10)11-6-2-3-7-12(11)18/h2-9H,1H3,(H,20,22)

InChI Key

AZZCXUXTCARVBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3I

Origin of Product

United States

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